molecular formula C18H15I2P-2 B8622284 Triphenylphosphane;diiodide

Triphenylphosphane;diiodide

Cat. No. B8622284
M. Wt: 516.1 g/mol
InChI Key: MYDCBDCRXHZOFQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenylphosphane;diiodide is a useful research compound. Its molecular formula is C18H15I2P-2 and its molecular weight is 516.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triphenylphosphane;diiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenylphosphane;diiodide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H15I2P-2

Molecular Weight

516.1 g/mol

IUPAC Name

triphenylphosphane;diiodide

InChI

InChI=1S/C18H15P.2HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;2*1H/p-2

InChI Key

MYDCBDCRXHZOFQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[I-].[I-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 3α-iodo derivative of 4,4-nor-methyl glycyrrhetinic acid, methyl ester is prepared by a method similar to that used by Greenhouse and Muchowski [Greenhouse, R., Muchowski, J. M., Can. J. Chem. 59 (1981) 1025-1027] (see Example 1). To a solution of 12.69 g (0.05 mole) of iodine in anhydrous benzene (35 mL) is added a solution of triphenylphosphine (13.12 g, 0.05 mole) in dry benzene (50 mL). After the solution becomes pale, an abundant yellow precipitate of triphenylphosphine diiodide is produced. To this solution is added directly 4,4-nor-methylglycyrrhetinic acid, methyl ester (9a) (4.56 g, 0.01 mole) and this suspension is heated to reflux with stirring for 22 hours. After cooling, the reaction mixture is mixed with ice-water (60 mL) and extracted. The benzene layer is further extracted with water (2×100 mL), dried over anhydrous sodium sulfate, evaporated and dried in vacuo to an off white solid. This residue is triturated with n-pentane (200 ml) and the insoluble triphenylphosphine oxide filtered. After rotary evaporation of the pentane solvent, the product is recrystallized from toluene:acetone.
Quantity
12.69 g
Type
reactant
Reaction Step One
Quantity
13.12 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of iodine (13.0 g, 51 mmol) and toluol (100 mL) was heated with reflux for 20 min. The solution formed was cooled to room temperature and added in drops to a solution of triphenylphosphine (14.0 g, 53 mmol) in anhydrous diethyl ether (100 mL). The separated yellow precipitate was filtered off and washed with diethyl ether.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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